
5'-Octyl-2,2'-bithiophene-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Octyl-2,2’-bithiophene-5-carbaldehyde: is an organic compound with the molecular formula C17H22OS2 and a molecular weight of 306.49 g/mol It is a derivative of bithiophene, a compound consisting of two thiophene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Octyl-2,2’-bithiophene-5-carbaldehyde typically involves the following steps:
Formation of 2,2’-Bithiophene: This can be achieved through the coupling of thiophene units using a palladium-catalyzed cross-coupling reaction.
Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction, where an octyl halide reacts with 2,2’-bithiophene in the presence of a Lewis acid catalyst.
Formylation: The final step involves the formylation of the octyl-substituted bithiophene to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production methods for 5’-Octyl-2,2’-bithiophene-5-carbaldehyde would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5’-Octyl-2,2’-bithiophene-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5’-Octyl-2,2’-bithiophene-5-carboxylic acid.
Reduction: 5’-Octyl-2,2’-bithiophene-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology and Medicine:
Industry: In the industrial sector, 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs) .
Wirkmechanismus
The mechanism of action of 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials in which the compound is incorporated, making it useful in the development of organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene-5-carboxaldehyde: Similar structure but lacks the octyl group, resulting in different solubility and electronic properties.
5-Bromo-2,2’-bithiophene:
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups, offering different functionalization possibilities.
Uniqueness: The presence of the octyl group in 5’-Octyl-2,2’-bithiophene-5-carbaldehyde enhances its solubility in organic solvents and modifies its electronic properties, making it particularly useful in the development of organic electronic materials. This sets it apart from other bithiophene derivatives that may not have the same solubility or electronic characteristics .
Eigenschaften
Molekularformel |
C17H22OS2 |
|---|---|
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
5-(5-octylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H22OS2/c1-2-3-4-5-6-7-8-14-9-11-16(19-14)17-12-10-15(13-18)20-17/h9-13H,2-8H2,1H3 |
InChI-Schlüssel |
PNFOSURBBXIPQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




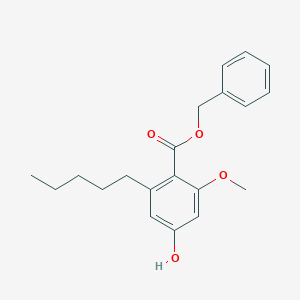
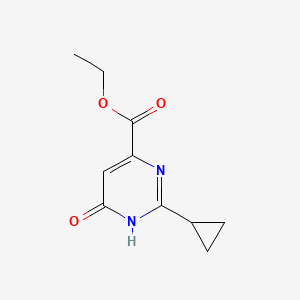
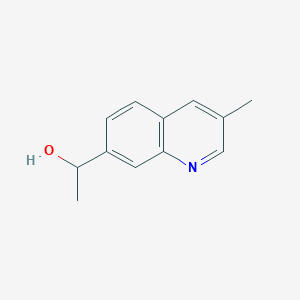
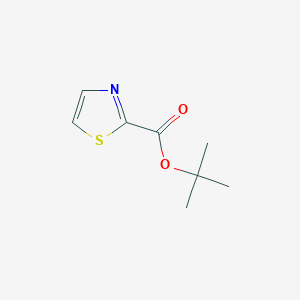
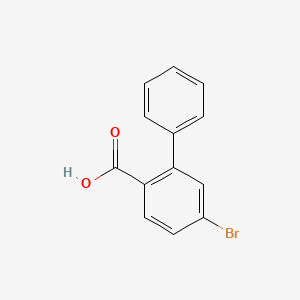
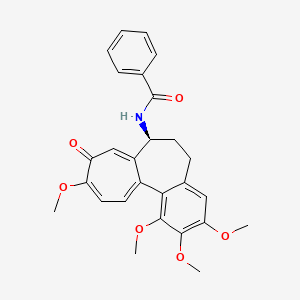
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)

![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)


![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)
